2-Amino-2-deoxy-D-erythronic Acid

描述

准备方法

Carbenicillin indanyl is synthesized through the esterification of carbenicillin with indanol . This esterification process makes the compound acid-stable and allows it to be rapidly absorbed from the gastrointestinal tract . The industrial production involves the reaction of carbenicillin with indanol under controlled conditions to produce carbenicillin indanyl .

化学反应分析

Carbenicillin indanyl undergoes hydrolysis in vivo to produce carbenicillin and metabolic byproducts derived from indanol . The primary reaction it undergoes is hydrolysis, which is facilitated by the acidic environment of the gastrointestinal tract . The major product formed from this reaction is carbenicillin, which then exerts its antibacterial activity .

科学研究应用

Biochemical Research

Metabolic Pathways:

2-Amino-2-deoxy-D-erythronic acid is primarily recognized as a metabolite in the L-threonine biosynthetic pathway. It plays a crucial role in the synthesis of other amino acids and metabolites, influencing various metabolic processes in organisms.

Enzymatic Studies:

Research has highlighted its involvement in enzyme activities, particularly in the context of amino acid metabolism. Studies have shown that this compound can act as a substrate or an inhibitor for specific enzymes, thus providing insights into enzyme kinetics and mechanisms .

Microbiological Applications

Isolation from Fungal Sources:

This compound has been isolated from various fungi, such as Agaricus bisporus (common mushroom), where it is part of the cell wall structure. Its presence in fungal cell walls suggests potential applications in understanding fungal biology and ecology .

Antimicrobial Properties:

Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of natural preservatives or antimicrobial agents .

Agricultural Applications

Crop Science:

In agricultural research, this compound is being studied for its potential role in plant metabolism and growth regulation. Its involvement as a metabolite may influence plant responses to stress and nutrient availability, thus aiding in crop improvement strategies .

Fertilizer Development:

There is ongoing research into using this compound in developing biofertilizers that enhance nutrient uptake in plants, particularly those reliant on threonine metabolism for growth and development .

Case Studies

作用机制

Carbenicillin indanyl acts by interfering with the final cell wall synthesis of susceptible bacteria . After absorption, it is hydrolyzed into carbenicillin, which acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .

相似化合物的比较

Carbenicillin indanyl is similar to other penicillin antibiotics such as ampicillin and amoxicillin . its unique feature is its ability to be administered orally due to its esterification with indanol, which makes it acid-stable . Other similar compounds include ticarcillin and piperacillin, which are also used to treat bacterial infections but are typically administered parenterally .

属性

IUPAC Name |

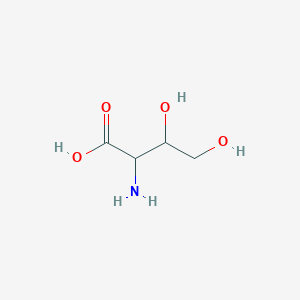

2-amino-3,4-dihydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4/c5-3(4(8)9)2(7)1-6/h2-3,6-7H,1,5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNUARFQOCGDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)N)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (+)-threo-2-Amino-3,4-dihydroxybutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21768-44-5 | |

| Record name | (+)-threo-2-Amino-3,4-dihydroxybutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214 - 215 °C | |

| Record name | (+)-threo-2-Amino-3,4-dihydroxybutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。